2-Amino-5-bromo-3-hydroxybenzoic Acid
Overview
Description
2-Amino-5-bromo-3-hydroxybenzoic Acid is a brominated derivative of 3-hydroxyanthranilic acid, which is an intermediate in the kynurenine pathway of tryptophan metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-3-hydroxybenzoic Acid typically involves the bromination of 3-hydroxyanthranilic acid. One common method includes the use of bromine in an aqueous medium under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromo-3-hydroxybenzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the brominated compound back to its non-brominated form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: 3-hydroxyanthranilic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-bromo-3-hydroxybenzoic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its role in the kynurenine pathway and its potential effects on cellular processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-hydroxybenzoic Acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-Hydroxyanthranilic Acid: The non-brominated parent compound.
5-Hydroxyanthranilic Acid: Another hydroxylated derivative with different substitution patterns.
Anthranilic Acid: The basic structure without hydroxyl or bromine substitutions
Uniqueness: 2-Amino-5-bromo-3-hydroxybenzoic Acid is unique due to its specific bromination, which imparts distinct chemical properties and reactivity compared to its non-brominated and differently substituted analogs .
Properties
Molecular Formula |
C7H6BrNO3 |
---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
2-amino-5-bromo-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,9H2,(H,11,12) |
InChI Key |
DXYNOGDBMHRISU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.